molecular formula C14H12O B8409659 1-Ethynyl-2-ethoxynaphthalene

1-Ethynyl-2-ethoxynaphthalene

Cat. No.: B8409659
M. Wt: 196.24 g/mol
InChI Key: QYBQAADSPYVXGC-UHFFFAOYSA-N
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Description

1-Ethynyl-2-ethoxynaphthalene is a naphthalene derivative featuring an ethynyl (-C≡CH) group at position 1 and an ethoxy (-OCH₂CH₃) group at position 2. This structure combines aromaticity with electron-donating (ethoxy) and π-conjugated (ethynyl) substituents, making it relevant in organic synthesis, pharmaceuticals, and materials science. The ethynyl group enables participation in click chemistry (e.g., Huisgen cycloaddition), while the ethoxy group enhances solubility and modulates electronic properties .

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-ethoxy-1-ethynylnaphthalene

InChI

InChI=1S/C14H12O/c1-3-12-13-8-6-5-7-11(13)9-10-14(12)15-4-2/h1,5-10H,4H2,2H3

InChI Key

QYBQAADSPYVXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 1-Ethynyl-2-ethoxynaphthalene and related naphthalene derivatives:

Compound Name Substituents Molecular Formula Key Functional Groups Reactivity Profile Toxicity Insights Applications
This compound Ethynyl (C1), Ethoxy (C2) C₁₄H₁₂O Ethynyl, Ethoxy Click chemistry, electrophilic substitution Limited data; inferred low Organic electronics, drug intermediates
1-Ethynyl-2,7-dimethoxynaphthalene Ethynyl (C1), Methoxy (C2, C7) C₁₄H₁₂O₂ Ethynyl, Methoxy Hydrogen bonding (ethynyl H to methoxy O) Not reported Crystallography studies
2-Acetyl-6-methoxynaphthalene Acetyl (C2), Methoxy (C6) C₁₃H₁₂O₂ Ketone, Methoxy Nucleophilic acyl substitution Pharmaceutical impurity Quality control in drug synthesis
1-Nitronaphthalene Nitro (C1) C₁₀H₇NO₂ Nitro Electrophilic substitution inhibited High toxicity Dyes, explosives
1-Cyclopropyl-4-isothiocyanate-naphthalene Cyclopropyl (C1), Isothiocyanate (C4) C₁₄H₁₁NS Cyclopropyl, Isothiocyanate Ring-opening reactions, thiouracil synthesis Unknown Specialty organic synthesis

Electronic and Reactivity Differences

  • Ethynyl vs. Acetyl Groups : The ethynyl group in this compound enables alkyne-specific reactions (e.g., cycloadditions), whereas the acetyl group in 2-Acetyl-6-methoxynaphthalene facilitates nucleophilic attacks at the carbonyl carbon .
  • Ethoxy vs.
  • Nitro vs. Ethynyl: Nitro groups are strong electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution, whereas ethynyl groups act as π-donors, activating specific positions .

Toxicity and Environmental Impact

  • 1-Nitronaphthalene: Classified as highly toxic due to nitro group-mediated oxidative stress and carcinogenic metabolites .
  • This compound: Limited toxicity data; however, ethoxy groups generally reduce acute toxicity compared to nitro derivatives.
  • Environmental Persistence : Ethynyl and ethoxy substituents may enhance biodegradability compared to halogenated or nitro-naphthalenes, though empirical data are lacking .

Preparation Methods

Step 1: Synthesis of 2-Ethoxynaphthalene

The Williamson ether synthesis is a foundational method for introducing the ethoxy group.

Procedure :

  • Substrate : 2-Naphthol (β-naphthol).

  • Reagents : Ethyl halide (e.g., ethyl chloride, ethyl bromide) or diethyl sulfate.

  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).

  • Solvent : Ethanol/water mixture or methanol.

Example (US4341719A):
2-Hydroxynaphthalene-6-sulfonic acid undergoes ethylation with ethyl chloride in an autoclave at 120°C for 5 hours in the presence of potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). While this patent focuses on sulfonic acid derivatives, analogous conditions apply to 2-naphthol.

Key Data :

ParameterValue
Yield61–87% (depending on substrate)
Temperature80–120°C
Reaction Time2–6 hours

Step 2: Introduction of Ethynyl Group

The ethynyl group is introduced via Sonogashira coupling or direct ethynylation .

Sonogashira Coupling (Ambeed):

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

  • Co-catalyst : CuI.

  • Substrate : 2-Ethoxynaphthalene with a halogen (e.g., bromine or iodine) at position 1.

  • Alkyne Source : Trimethylsilylacetylene (TMSA) or terminal acetylene.

Example :
1-Bromo-2-ethoxynaphthalene reacts with TMSA in triethylamine (Et₃N) at 80°C for 3 hours. Deprotection with K₂CO₃ in methanol yields 1-ethynyl-2-ethoxynaphthalene.

Key Data :

ParameterValue
Yield75–86%
Catalyst Loading1–5 mol% Pd
Temperature60–80°C

Direct Ethynylation of 2-Naphthol Derivatives

Ethynylation Prior to Etherification

This route avoids halogenation by introducing the ethynyl group early.

Procedure :

  • Ethynylation :

    • Substrate : 1-Halo-2-naphthol (e.g., 1-iodo-2-naphthol).

    • Reaction : Sonogashira coupling with terminal alkynes.

    • Conditions : Similar to Section 2.2.

  • Etherification :

    • Ethylate the hydroxyl group using Williamson conditions (Section 2.1).

Advantage : Bypasses the need for halogenating 2-ethoxynaphthalene.

Alternative Methods

Grignard Reaction with Ethynylmagnesium Bromide

Substrate : 1-Bromo-2-ethoxynaphthalene.
Reagent : Ethynylmagnesium bromide (HC≡CMgBr).
Conditions : Tetrahydrofuran (THF), 0°C to room temperature.

Limitation : Low functional group tolerance and competing side reactions.

Oxidative Coupling

Substrate : 2-Ethoxynaphthalene.
Reagent : FeCl₃ or other oxidants (US7977441B2).
Mechanism : Radical-mediated coupling of acetylene precursors.

Example : Poly(this compound) synthesis involves FeCl₃ oxidation, suggesting potential for monomer preparation.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Williamson + SonogashiraHigh selectivity; scalableMulti-step; halogenation required61–87%
Direct EthynylationFewer stepsRequires halogenated naphthol derivatives70–82%
Grignard ReactionSimple reagentsPoor functional group compatibility50–65%
Oxidative CouplingSingle-step for polymersLimited monomer isolationN/A

Mechanistic Insights

Williamson Ether Synthesis

  • Base Role : Deprotonates 2-naphthol to form naphthoxide ion.

  • Nucleophilic Substitution : Naphthoxide attacks ethyl halide (SN2 mechanism).

Sonogashira Coupling

  • Catalytic Cycle : Pd(0) oxidizes to Pd(II), facilitating oxidative addition with aryl halide.

  • Transmetallation : CuI transfers acetylide to Pd.

  • Reductive Elimination : Forms C–C bond, regenerating Pd(0).

Key Citations :

  • US4341719A (Ethylation conditions).

  • US7977441B2 (Oxidative polymerization).

  • Evitachem (Williamson synthesis).

  • Ambeed (Sonogashira coupling).

Q & A

Q. Key Factors Affecting Yield :

FactorOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₂Cl₂Increases coupling efficiency
SolventDimethylacetamideEnhances solubility of intermediates
Temperature80–100°CBalances reaction rate and side reactions

Lower yields (<50%) are observed with incomplete ethoxylation or catalyst poisoning .

How can researchers characterize this compound and validate its purity?

Basic Research Question
Characterization requires multi-modal analysis:

  • NMR : Confirm ethoxy (δ 1.4–1.6 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and ethynyl (δ 2.5–3.0 ppm for C≡CH) groups .
  • GC-MS : Monitor molecular ion peaks (m/z ≈ 212 for M⁺) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

Q. Validation Protocol :

Compare retention times with synthetic standards.

Use spike-and-recovery experiments to assess matrix effects in biological samples .

What biochemical pathways are likely affected by this compound based on structural analogs?

Advanced Research Question
Structural analogs (e.g., 2-ethoxynaphthalene) suggest interactions with cytochrome P450 enzymes and aryl hydrocarbon receptor (AhR) pathways .

  • Mechanistic Insight : The ethynyl group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes.
  • Experimental Design :
    • Use hepatic microsomes to assess CYP450 inhibition.
    • Measure AhR activation via luciferase reporter assays .

Data Interpretation : Contradictions may arise if metabolic activation varies between species (e.g., rodent vs. human microsomes) .

How should researchers design in vivo toxicological studies for this compound?

Advanced Research Question
Follow systematic review frameworks (e.g., ATSDR’s 8-step process) :

Dose Randomization : Use stratified randomization to allocate doses (e.g., 10–100 mg/kg) across test groups .

Endpoint Selection : Prioritize hepatic, renal, and respiratory outcomes (Table B-1) .

Q. Risk of Bias Mitigation :

Bias TypeControl Method
Allocation biasDouble-blinding
Outcome reportingPre-registered protocols

Low confidence in studies with <80% outcome reporting .

How can conflicting data on metabolic stability be resolved in studies of this compound?

Advanced Research Question
Contradictions often stem from:

  • Matrix Effects : Plasma vs. liver homogenate stability.
  • Species Differences : Human vs. rodent CYP450 isoforms.

Q. Methodological Solutions :

Conduct interspecies comparisons using recombinantly expressed enzymes.

Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate data .

Data Integration : Use tiered evidence ratings (High/Moderate/Low confidence) to weight findings .

What environmental monitoring strategies are recommended for detecting this compound in ecosystems?

Advanced Research Question
Prioritize media-specific sampling:

MediaMethodDetection Limit
WaterSPE-GC-MS0.1 ppb
SoilSoxhlet extraction5 ppb

Include transformation products (e.g., ethoxy-naphthoic acid) in analysis .

How can biomonitoring studies assess human exposure to this compound?

Advanced Research Question

  • Biomarkers : Measure urinary metabolites (e.g., 2-ethoxy-1-naphthol glucuronide) via LC-MS/MS.
  • Population Stratification : Compare occupational (e.g., industrial workers) and general populations .

Confounding Factors : Adjust for smoking status (naphthalene is a tobacco smoke component) .

Notes

  • Methodological Rigor : Emphasized ATSDR’s systematic review criteria and risk-of-bias frameworks .

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